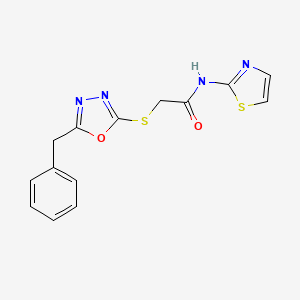
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂N₄O₂S₂, with a molecular weight of approximately 332.4 g/mol. Its structure includes:
- A benzyl group attached to the oxadiazole ring.
- A thioether linkage that enhances its reactivity.
- An acetamide moiety that is common in many bioactive compounds.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, including:
- Colon cancer (HCT-116)
- Breast cancer (MCF-7)
- Cervical cancer (HeLa)
In vitro studies using the MTT assay have indicated promising results for this compound's ability to inhibit cell proliferation, suggesting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets. Notably:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzyl-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |
| Thiazolamide Derivatives | Contains thiazole and amide groups | Anticancer |
| Benzothiazole Derivatives | Benzothiazole structure | Antitubercular |
This table illustrates how structural diversity within similar compounds can lead to varying biological activities .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Compound SD-6 : This compound has shown efficacy in ameliorating cognitive deficits in animal models of Alzheimer's disease through dual inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) .
- Thiazole Derivatives : Various thiazole-bearing molecules have been synthesized and tested for their anticancer properties. For example, certain derivatives exhibited IC50 values less than those of standard drugs like doxorubicin against human glioblastoma cells .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:
- Detailed mechanistic studies to understand its interactions with biological targets.
- In vivo testing to evaluate efficacy and safety profiles.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-11(16-13-15-6-7-21-13)9-22-14-18-17-12(20-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKHZXGFLJFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














